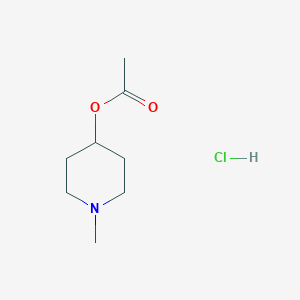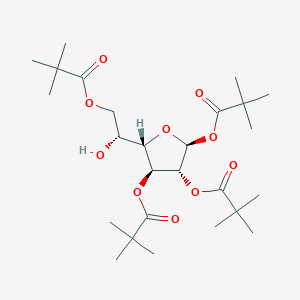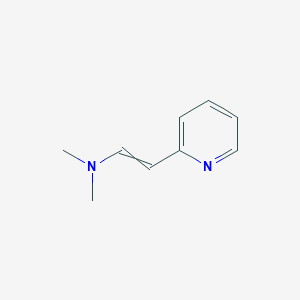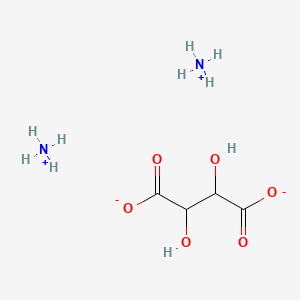
1-Methylpiperidinyl acetate, hydrochloride
Übersicht
Beschreibung
1-Methylpiperidinyl acetate, hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 . It is also known by several synonyms such as mpa cl, pma cl, mpa hcl, pma hcl, acetic acid 1-methyl-piperidin-4-yl ester hydrochloride, and 4-piperidinol, 1-methyl-, acetate, hydrochloride .
Molecular Structure Analysis
The molecular structure of 1-Methylpiperidinyl acetate, hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is an acetyl group, forming the acetate part of the molecule .Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolism
- Biotransformation : Propiverine hydrochloride undergoes extensive biotransformation, producing various metabolites, including N-methylpiperidinyl(4)-benzilate and benzilic acid. This metabolic process has been studied using techniques like mass spectrometry and high-performance liquid chromatography (Göber, Dressler, & Franke, 1988).
Cholinergic Agonism and Enzymatic Interactions
- Cholinergic Agonism : Hydrochlorides and methiodides of 1-methylpiperidinyl acetate are known to act as cholinergic agonists, interacting with acetylcholinesterase and showing varying degrees of activity based on their molecular structure (Lambrecht, 1976).
- Acetylcholinesterase Substrates : N-[11C]methylpiperidinyl esters are used as radiopharmaceuticals to measure brain cholinesterase activity, showing preferences for primary esters and certain stereoisomers (Shao et al., 2003).
Chemical Synthesis and Process Development
- Synthesis Processes : Research has been conducted on the development of efficient synthesis processes for derivatives of 1-methylpiperidinyl acetate, such as 4-methylenepiperidine hydrochloride, a key intermediate in synthesizing certain antifungal drugs. These studies focus on improving yield, purity, and scalability (Chen et al., 2019).
Radiopharmaceutical Applications
- Radiotracer Development : Carbon-11 labeled N-methylpiperidinyl esters have been prepared as potential in vivo substrates for acetylcholinesterase, aiding in the study of brain enzyme activity and the exploration of structure-activity relationships in radiopharmaceuticals (Nguyen, Snyder, & Kilbourn, 1998).
Environmental Applications
- Environmental Biodegradation : Research into the biodegradation of certain synthetic insecticides, such as acetamiprid, has identified bacteria capable of hydrolyzing these compounds, including metabolites related to 1-methylpiperidinyl acetate. This has implications for environmental pollution control and ecological safety (Tang, Li, Hu, & Xu, 2012).
Zukünftige Richtungen
Piperidine derivatives, including 1-Methylpiperidinyl acetate, hydrochloride, continue to be an area of interest in pharmaceutical research due to their prevalence in many classes of pharmaceuticals . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
(1-methylpiperidin-4-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAUUUNPDWTDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidinyl acetate, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

